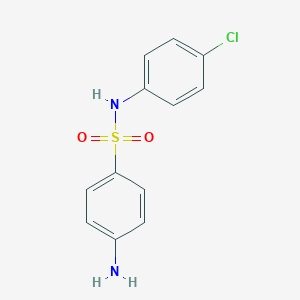

4-amino-N-(4-chlorophenyl)benzenesulfonamide

Description

Properties

IUPAC Name |

4-amino-N-(4-chlorophenyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2O2S/c13-9-1-5-11(6-2-9)15-18(16,17)12-7-3-10(14)4-8-12/h1-8,15H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBJGYDGKXTYSSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)S(=O)(=O)NC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90354963 | |

| Record name | 4-amino-N-(4-chlorophenyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90354963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16803-92-2 | |

| Record name | 4-amino-N-(4-chlorophenyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90354963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-N-(4-chlorophenyl)benzene-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-amino-N-(4-chlorophenyl)benzenesulfonamide chemical properties

An In-Depth Technical Guide to the Chemical Properties of 4-amino-N-(4-chlorophenyl)benzenesulfonamide

Executive Summary

4-amino-N-(4-chlorophenyl)benzenesulfonamide is a member of the sulfonamide class of compounds, a scaffold of immense importance in medicinal chemistry and drug development. Historically, sulfonamides were among the first broad-spectrum antibacterial agents, and their derivatives continue to be explored for a wide range of therapeutic applications. This guide provides a comprehensive overview of the core chemical and physical properties of 4-amino-N-(4-chlorophenyl)benzenesulfonamide, offering a technical resource for researchers engaged in chemical synthesis, drug discovery, and analytical development. We will delve into its structural attributes, physicochemical parameters, a robust synthesis protocol, analytical methodologies for purity and identity confirmation, and its potential biological mechanisms of action based on its structural class.

Chemical Identity and Structure

The structural foundation of this molecule consists of a central benzenesulfonamide core. An amino group is substituted at the para-position (C4) of the benzene ring, and the sulfonamide nitrogen is substituted with a 4-chlorophenyl group. This specific arrangement of functional groups dictates its chemical reactivity, physical properties, and potential biological interactions.

Nomenclature and Identifiers

Proper identification is critical for regulatory and research documentation. The key identifiers for this compound are summarized below.

| Identifier | Value | Reference |

| IUPAC Name | 4-amino-N-(4-chlorophenyl)benzenesulfonamide | [1][2] |

| CAS Number | 16803-92-2 | [1][2][3][4][5] |

| Molecular Formula | C₁₂H₁₁ClN₂O₂S | [1][4][5] |

| InChI Key | RBJGYDGKXTYSSL-UHFFFAOYSA-N | [1][4][6] |

| SMILES | C1=CC(=CC=C1N)S(=O)(=O)NC2=CC=C(C=C2)Cl | [1][7] |

| Synonyms | Benzenesulfonamide, 4-amino-N-(4-chlorophenyl)- | [1][4] |

Physicochemical Properties

The physicochemical properties of a compound are paramount in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.

Data Summary

The key physical and chemical properties are presented below. The moderate lipophilicity (logP) and poor aqueous solubility are characteristic of many sulfonamide derivatives and present key challenges for formulation development.

| Property | Value | Source |

| Molecular Weight | 282.75 g/mol | [1][6] |

| Physical Form | Solid | [4][8] |

| Melting Point | ~194.8 °C (467.9 K) | [6] |

| logP (Octanol-Water) | 2.723 | [6] |

| Water Solubility (log₁₀ws) | -3.30 | [6] |

| Hydrogen Bond Donors | 2 | [1] |

| Hydrogen Bond Acceptors | 4 | [1] |

Expert Insight: The predicted water solubility is low, which is a direct consequence of the two aromatic rings and the chlorine atom imparting significant hydrophobicity.[9] This often necessitates the use of co-solvents or specialized formulation strategies for in-vitro and in-vivo studies. The molecule's ability to act as both a hydrogen bond donor (from the aniline and sulfonamide N-H groups) and acceptor (from the sulfonyl oxygens and nitrogen atoms) allows for specific interactions with biological targets.[9]

Synthesis and Purification

The synthesis of 4-amino-N-(4-chlorophenyl)benzenesulfonamide follows a classical and robust pathway common for sulfonamide drugs, beginning from acetanilide. The strategy involves protecting the highly reactive aniline group via acetylation, performing the key sulfonyl chloride formation, coupling it with 4-chloroaniline, and finally, deprotecting to yield the target molecule.

Visualized Synthesis Workflow

The following diagram illustrates the multi-step synthesis process.

Caption: Multi-step synthesis of the target compound.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for sulfonamide synthesis.[10]

Step 1: Synthesis of 4-Acetamidobenzenesulfonyl Chloride

-

Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer and a dropping funnel. Cool the flask in an ice-salt bath.

-

Reaction: Carefully add chlorosulfonic acid (4-5 molar equivalents) to the flask.

-

Addition: Slowly add dry acetanilide (1 molar equivalent) in small portions to the stirred chlorosulfonic acid, ensuring the temperature does not exceed 10-15 °C.

-

Maturation: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours until the evolution of HCl gas ceases.

-

Quenching: Slowly and carefully pour the reaction mixture onto crushed ice with stirring. The product will precipitate as a white solid.

-

Isolation: Filter the solid precipitate, wash thoroughly with cold water, and dry under vacuum.

Step 2: Synthesis of the Protected Intermediate

-

Setup: Dissolve the 4-acetamidobenzenesulfonyl chloride (1 molar equivalent) in a suitable solvent such as acetone or pyridine.

-

Addition: Add 4-chloroaniline (1.1 molar equivalents) to the solution. If not using pyridine as the solvent, add pyridine (1.2 molar equivalents) to act as a base to neutralize the HCl byproduct.

-

Reaction: Stir the mixture at room temperature for 2-4 hours or until TLC analysis indicates the consumption of the starting sulfonyl chloride.

-

Workup: Pour the reaction mixture into a larger volume of dilute hydrochloric acid to precipitate the product and neutralize excess pyridine.

-

Isolation: Filter the solid, wash with water, and dry. Recrystallization from ethanol can be performed for further purification.

Step 3: Hydrolysis to 4-amino-N-(4-chlorophenyl)benzenesulfonamide

-

Setup: Suspend the protected intermediate from Step 2 in an aqueous solution of hydrochloric acid (e.g., 10-15% HCl).

-

Reaction: Heat the mixture to reflux for 1-2 hours. The solid should dissolve as the hydrolysis proceeds.

-

Neutralization: Cool the solution and carefully neutralize it with a base (e.g., sodium bicarbonate or sodium hydroxide solution) until precipitation of the final product is complete (typically pH 7-8).

-

Isolation & Purification: Filter the resulting solid, wash extensively with water to remove salts, and dry. The final product can be purified by recrystallization from an appropriate solvent system like ethanol/water.

Analytical Methodologies

Confirming the purity and identity of the synthesized compound is a critical quality control step. High-Performance Liquid Chromatography (HPLC) is the standard method for assessing purity.

Visualized Analytical Workflow

Caption: Standard workflow for HPLC purity analysis.

Detailed HPLC Protocol

This protocol provides a robust starting point for method development.[11]

-

Instrumentation: HPLC system with a UV-Vis or Photo-Diode Array (PDA) detector.

-

Column: YMC-Triart C8 or equivalent C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).[11]

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 1.0 mL/min.[11]

-

Injection Volume: 5-10 µL.

-

Detection Wavelength: 254 nm.

-

Column Temperature: 30 °C.

-

Gradient Program:

-

0-5 min: 10% B

-

5-25 min: 10% to 90% B

-

25-30 min: 90% B

-

30-31 min: 90% to 10% B

-

31-40 min: 10% B (Re-equilibration)

-

Trustworthiness Check: A self-validating system for this protocol involves running a blank (diluent only) to identify system peaks, followed by the sample injection. The peak corresponding to the main compound should be symmetrical, and its area percentage should be calculated to determine purity. For identity confirmation, the retention time should be compared against a qualified reference standard.

Biological Context and Potential Applications

The benzenesulfonamide scaffold is a "privileged structure" in medicinal chemistry, known to interact with a variety of biological targets.

Potential Mechanism of Action: Dihydropteroate Synthase Inhibition

The primary mechanism of action for classical sulfonamide antibiotics is the competitive inhibition of dihydropteroate synthetase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[12] Sulfonamides are structural analogues of para-aminobenzoic acid (PABA) and compete for the enzyme's active site, thereby halting folate production and arresting bacterial growth.[12]

Visualized Mechanism of Action

Caption: Inhibition of the bacterial folic acid pathway.

Other Potential Targets

-

Carbonic Anhydrases (CAs): The primary sulfonamide group is a classic zinc-binding pharmacophore, making many benzenesulfonamides potent inhibitors of carbonic anhydrase isoforms.[13] These enzymes are involved in various physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and cancer.[13]

-

Cyclooxygenase (COX): A structurally similar N-methylated analogue, 4-amino-N-(4-chlorophenyl)-N-methylbenzenesulfonamide, has been identified as a COX-1 inhibitor.[14] This suggests that the parent compound may also possess activity against enzymes in the arachidonic acid cascade, which are key targets for anti-inflammatory drugs.

Safety and Handling

Understanding the hazard profile is crucial for safe handling in a research environment.

GHS Hazard Classification

| Hazard Code | Statement | Reference |

| H302 | Harmful if swallowed | [8][15] |

| H315 | Causes skin irritation | [8][15] |

| H319 | Causes serious eye irritation | [8][15] |

| H335 | May cause respiratory irritation | [8][15] |

Handling and Storage Recommendations

-

Handling: Use only in a well-ventilated area or a chemical fume hood.[15][16] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[15] Avoid breathing dust.[15]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[16] Keep in the dark under an inert atmosphere at room temperature.[8]

Conclusion

4-amino-N-(4-chlorophenyl)benzenesulfonamide is a well-defined chemical entity with properties that make it an interesting candidate for further investigation in drug discovery. Its synthesis is achievable through established chemical pathways, and its purity can be readily assessed using standard analytical techniques like HPLC. While its low aqueous solubility presents a formulation challenge, its structural similarity to known antibacterial agents, carbonic anhydrase inhibitors, and COX inhibitors provides a strong rationale for its inclusion in screening campaigns targeting these enzyme classes. This guide serves as a foundational technical resource for scientists working with this and related sulfonamide compounds.

References

-

PubChem. (n.d.). 4-amino-N-(4-chlorophenyl)benzenesulfonamide. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 4-amino-N-(4-chlorophenyl)-N-methylbenzenesulfonamide. National Center for Biotechnology Information. Retrieved from [Link]

-

Appchem. (n.d.). Benzenesulfonamide, 4-amino-N-[(4-chlorophenyl)sulfonyl]-. Retrieved from [Link]

-

Chemspace. (n.d.). 4-amino-N-(4-chlorophenyl)benzene-1-sulfonamide. Retrieved from [Link]

-

Cheméo. (n.d.). 4-amino-N-(4-chlorophenyl)benzenesulfonamide. Retrieved from [Link]

- Rutkauskas, K., et al. (2014). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 19(11), 17356-17380.

-

PubChem. (n.d.). 4-amino-N-(3-chlorophenyl)benzene-1-sulfonamide. National Center for Biotechnology Information. Retrieved from [Link]

- Tasneem, S., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Applied Biology & Biotechnology, 9(5), 1-10.

-

PrepChem.com. (n.d.). Synthesis of 4-(((4-chlorophenyl)methyl)((4-fluorophenyl)-methyl)amino)benzenesulfonic acid. Retrieved from [Link]

-

Matrix Fine Chemicals. (n.d.). 4-AMINOBENZENE-1-SULFONAMIDE. Retrieved from [Link]

-

PubChemLite. (n.d.). 4-amino-n-(4-chlorophenyl)benzenesulfonamide. Retrieved from [Link]

- Trends in Sciences. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences, 20(6), 5209.

- Google Patents. (n.d.). CN103483230B - The preparation method of p-aminobenzenesulfonamide.

-

Appchem. (n.d.). 4-Amino-N-(4-chlorophenyl)benzenesulfonamide. Retrieved from [Link]

- Google Patents. (n.d.). US4698445A - 4-amino benzenesulfonamides.

-

Amerigo Scientific. (n.d.). N-(4-Chlorophenyl)benzenesulfonamide. Retrieved from [Link]

-

PubChem. (n.d.). 4-amino-N-(4-bromophenyl)benzenesulfonamide. National Center for Biotechnology Information. Retrieved from [Link]

- National Institutes of Health. (2014). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Molecules, 19(12), 20958-20970.

Sources

- 1. 4-amino-N-(4-chlorophenyl)benzenesulfonamide | C12H11ClN2O2S | CID 788021 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-amino-N-(4-chlorophenyl)benzene-1-sulfonamide - C12H11ClN2O2S | CSSB00000489639 [chem-space.com]

- 3. labshake.com [labshake.com]

- 4. Benzenesulfonamide, 4-amino-N-(4-chlorophenyl)- [cymitquimica.com]

- 5. appchemical.com [appchemical.com]

- 6. chemeo.com [chemeo.com]

- 7. PubChemLite - 4-amino-n-(4-chlorophenyl)benzenesulfonamide (C12H11ClN2O2S) [pubchemlite.lcsb.uni.lu]

- 8. 4-Amino-N-(4-chlorophenyl)benzenesulfonamide | 16803-92-2 [sigmaaldrich.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. CN103483230B - The preparation method of p-aminobenzenesulfonamide - Google Patents [patents.google.com]

- 11. tis.wu.ac.th [tis.wu.ac.th]

- 12. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 4-amino-N-(4-chlorophenyl)-N-methylbenzenesulfonamide | C13H13ClN2O2S | CID 16126699 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. echemi.com [echemi.com]

- 16. echemi.com [echemi.com]

An In-Depth Technical Guide to 4-amino-N-(4-chlorophenyl)benzenesulfonamide (CAS: 16803-92-2)

A Core Scaffold for Modern Drug Discovery and Chemical Synthesis

Authored by: [Your Name/Gemini], Senior Application Scientist

This guide provides a comprehensive technical overview of 4-amino-N-(4-chlorophenyl)benzenesulfonamide, a sulfonamide derivative with significant potential in medicinal chemistry and synthetic applications. This document is intended for researchers, scientists, and drug development professionals, offering insights into its synthesis, physicochemical properties, potential mechanisms of action, and analytical characterization.

Introduction: The Significance of the Sulfonamide Scaffold

The sulfonamide functional group is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of therapeutic agents. Since the discovery of their antibacterial properties, sulfonamides have been developed into diuretics, anticonvulsants, and inhibitors of various enzymes.[1] 4-amino-N-(4-chlorophenyl)benzenesulfonamide, with its distinct substitution pattern, represents a valuable building block for the synthesis of novel bioactive molecules. Its structure combines the key pharmacophoric elements of a benzenesulfonamide with a halogenated aromatic ring, a feature often exploited to enhance binding affinity and modulate pharmacokinetic properties.

Physicochemical and Structural Characteristics

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key characteristics of 4-amino-N-(4-chlorophenyl)benzenesulfonamide are summarized below.

| Property | Value | Source |

| CAS Number | 16803-92-2 | [2] |

| Molecular Formula | C₁₂H₁₁ClN₂O₂S | [2] |

| Molecular Weight | 282.75 g/mol | [2] |

| IUPAC Name | 4-amino-N-(4-chlorophenyl)benzenesulfonamide | [2] |

| Appearance | Predicted to be a solid | [3][4] |

| Melting Point | Not explicitly available, but related compounds have melting points in the range of 100-200 °C. | |

| Solubility | Predicted to be sparingly soluble in water; soluble in organic solvents like DMSO and DMF. | |

| LogP | 2.723 (Crippen Method) | [5] |

| pKa | Data not available | [2] |

Structural Elucidation:

The structure of 4-amino-N-(4-chlorophenyl)benzenesulfonamide features a central benzenesulfonamide core. The aniline nitrogen is substituted with a 4-chlorophenyl group, and the benzene ring of the sulfonamide is substituted with an amino group at the para-position.

Figure 1: Chemical structure of the title compound.

Synthesis and Manufacturing

The synthesis of 4-amino-N-(4-chlorophenyl)benzenesulfonamide typically follows established protocols for sulfonamide formation. A common and efficient method involves the reaction of a sulfonyl chloride with an amine.

Retrosynthetic Analysis

A logical retrosynthetic approach breaks down the target molecule into readily available starting materials.

Figure 2: Retrosynthetic analysis of the target compound.

Proposed Synthetic Protocol

This protocol outlines a two-step synthesis starting from acetanilide. The initial chlorosulfonylation is a critical step, followed by coupling with 4-chloroaniline and subsequent deprotection.

Step 1: Synthesis of 4-Acetamidobenzenesulfonyl Chloride

-

Reaction Setup: In a fume hood, equip a round-bottom flask with a dropping funnel and a gas outlet connected to a trap for acidic gases.

-

Reagents: Add acetanilide to an excess of chlorosulfonic acid, portion-wise, while maintaining the temperature below 10 °C with an ice bath.

-

Reaction: Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

-

Work-up: Carefully pour the reaction mixture onto crushed ice. The product will precipitate as a white solid.

-

Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum.

Step 2: Synthesis of 4-amino-N-(4-chlorophenyl)benzenesulfonamide

-

Reaction Setup: Dissolve 4-acetamidobenzenesulfonyl chloride and 4-chloroaniline in a suitable solvent such as pyridine or dichloromethane in a round-bottom flask.

-

Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by TLC.

-

Hydrolysis: Upon completion, add an aqueous solution of sodium hydroxide and heat the mixture to hydrolyze the acetyl protecting group.

-

Work-up: Cool the reaction mixture and neutralize with hydrochloric acid to precipitate the crude product.

-

Purification: Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure 4-amino-N-(4-chlorophenyl)benzenesulfonamide.

Potential Mechanisms of Action and Applications

While specific biological data for 4-amino-N-(4-chlorophenyl)benzenesulfonamide is not extensively published, its structural motifs suggest several potential avenues for research and application.

Carbonic Anhydrase Inhibition

The benzenesulfonamide moiety is a classic pharmacophore for the inhibition of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.[1][6][7][8] CAs are involved in numerous physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and certain types of cancer. The primary amino group of the sulfonamide is crucial for coordinating with the zinc ion in the active site of the enzyme. The substituted phenyl ring can be tailored to achieve isoform-selective inhibition.

Figure 3: General mechanism of carbonic anhydrase inhibition.

Antibacterial Activity

Sulfonamides were the first class of synthetic antibacterial agents. They act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for the synthesis of folic acid in bacteria. Folic acid is a vital precursor for the synthesis of nucleic acids. As humans obtain folic acid from their diet, this pathway is an excellent target for selective toxicity. The 4-aminobenzenesulfonamide core of the title compound is structurally similar to para-aminobenzoic acid (PABA), the natural substrate of DHPS.

Kinase Inhibition

The general structure of 4-amino-N-(4-chlorophenyl)benzenesulfonamide also bears resemblance to scaffolds found in some kinase inhibitors, where the sulfonamide can act as a hinge-binding motif. Further derivatization of the amino group and the phenyl rings could lead to potent and selective kinase inhibitors for applications in oncology and inflammatory diseases. A structurally related N-methylated analog, 4-amino-N-(4-chlorophenyl)-N-methylbenzenesulfonamide, has been identified as a COX-1 inhibitor.[9]

Intermediate in Chemical Synthesis

Beyond its potential biological activities, 4-amino-N-(4-chlorophenyl)benzenesulfonamide is a valuable intermediate in organic synthesis. The primary amino group can be readily diazotized and converted into a wide range of functional groups, or it can be acylated or alkylated to generate libraries of new compounds for screening in drug discovery programs. A patent has listed this compound among others in the synthesis of more complex molecules.[10]

Analytical Characterization

Robust analytical methods are essential for confirming the identity, purity, and stability of a compound.

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method is suitable for the analysis of 4-amino-N-(4-chlorophenyl)benzenesulfonamide. A typical method would involve a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol).[11][12][13]

Hypothetical HPLC Method:

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: 20% to 80% B over 15 minutes

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 254 nm

-

Injection Volume: 10 µL

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for structural elucidation. The ¹H NMR spectrum would show characteristic signals for the aromatic protons in both the aniline and chlorophenyl rings, as well as signals for the amine and sulfonamide protons.[2][14][15]

Expected ¹H NMR Chemical Shifts (in DMSO-d₆):

-

Aromatic protons (4-chlorophenyl): ~7.2-7.4 ppm (multiplet)

-

Aromatic protons (4-aminophenyl): ~6.6-7.6 ppm (multiplets)

-

NH₂ protons: ~5.8 ppm (broad singlet)

-

SO₂NH proton: ~10.0 ppm (broad singlet)

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. Electrospray ionization (ESI) would be a suitable technique. The expected [M+H]⁺ ion would be at m/z 283.03.

Safety and Handling

Based on GHS hazard statements, 4-amino-N-(4-chlorophenyl)benzenesulfonamide is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

4-amino-N-(4-chlorophenyl)benzenesulfonamide is a versatile chemical entity with significant potential in drug discovery and as a synthetic intermediate. Its core sulfonamide structure provides a foundation for the development of inhibitors for various enzymes, including carbonic anhydrases and dihydropteroate synthase. The presence of a reactive amino group and a modifiable chlorophenyl ring offers ample opportunities for further chemical exploration. This guide provides a solid foundation for researchers to understand and utilize this compound in their scientific endeavors.

References

-

Rutkauskas, K., et al. (2014). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 19(11), 17356-17380. Available from: [Link]

-

PubChem. (n.d.). 4-amino-N-(4-chlorophenyl)benzenesulfonamide. National Center for Biotechnology Information. Retrieved from: [Link]

-

SIELC Technologies. (n.d.). Separation of Benzenesulfonamide, N-(4-chlorophenyl)-4-methyl- on Newcrom R1 HPLC column. Retrieved from: [Link]

-

PubChem. (n.d.). 4-amino-N-(4-chlorophenyl)-N-methylbenzenesulfonamide. National Center for Biotechnology Information. Retrieved from: [Link]

-

ResearchGate. (2009). Octanol/Water Partition Coefficients of Sulfonamides: Experimental Determination and Calculation Using Physicochemical Descriptors. Journal of Chemical & Engineering Data, 54(11). Retrieved from: [Link]

-

PubMed. (2010). Antibacterial 4-amino-N-(5-methylisoxazol-3-yl)-N-[(4-oxo-2-phenyl-4H-1-benzopyran-6-yl)methyl]benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 10), o2567. Retrieved from: [Link]

-

PubMed. (2010). 4-[N-(substituted 4-pyrimidinyl)amino]benzenesulfonamides as inhibitors of carbonic anhydrase isozymes I, II, VII, and XIII. Bioorganic & Medicinal Chemistry, 18(21), 7413-7421. Retrieved from: [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from: [Link]

-

PubMed Central (PMC). (2020). Benzenesulfonamides with different rigidity-conferring linkers as carbonic anhydrase inhibitors: an insight into the antiproliferative effect on glioblastoma, pancreatic, and breast cancer cells. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 138–153. Retrieved from: [Link]

-

The Royal Society of Chemistry. (n.d.). TITLE (TIMES 14 PT, UPPERCASE, BOLD CENTERED). Retrieved from: [Link]

-

PubMed. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. International Journal of Molecular Sciences, 22(22), 12534. Retrieved from: [Link]

- Google Patents. (n.d.). US4698445A - 4-amino benzenesulfonamides.

-

PubMed. (2021). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. Molecules, 26(17), 5124. Retrieved from: [Link]

-

Trends in Sciences. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences, 20(6), 5209. Retrieved from: [Link]

-

ResearchGate. (2023). (PDF) Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Retrieved from: [Link]

-

SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column. Retrieved from: [Link]

-

NIST WebBook. (n.d.). Benzenesulfonic acid, 4-amino-. Retrieved from: [Link]

-

SpectraBase. (n.d.). 4-Amino-N-2-pyrimidinylbenzenesulfonamide - Optional[1H NMR] - Spectrum. Retrieved from: [Link]

-

Cheméo. (n.d.). 4-amino-N-(4-chlorophenyl)benzenesulfonamide.pdf. Retrieved from: [Link]

-

SpectraBase. (n.d.). N-(4-Aminophenyl)-4-methylbenzenesulfonamide - Optional[13C NMR] - Spectrum. Retrieved from: [Link]

- Google Patents. (n.d.). US8545884B2 - Solid pharmaceutical formulations comprising BIBW 2992.

-

PubChem. (n.d.). 4-amino-N-(4-aminophenyl)benzenesulphonamide. National Center for Biotechnology Information. Retrieved from: [Link]

Sources

- 1. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-amino-N-(4-chlorophenyl)benzenesulfonamide | C12H11ClN2O2S | CID 788021 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Benzenesulfonamide, 4-amino-N-(4-chlorophenyl)- [cymitquimica.com]

- 4. lab-chemicals.com [lab-chemicals.com]

- 5. chemeo.com [chemeo.com]

- 6. 4-[N-(substituted 4-pyrimidinyl)amino]benzenesulfonamides as inhibitors of carbonic anhydrase isozymes I, II, VII, and XIII - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Benzenesulfonamides with different rigidity-conferring linkers as carbonic anhydrase inhibitors: an insight into the antiproliferative effect on glioblastoma, pancreatic, and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 4-amino-N-(4-chlorophenyl)-N-methylbenzenesulfonamide | C13H13ClN2O2S | CID 16126699 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 4,7-Dichloroquinoline | Quinolines | Ambeed.com [ambeed.com]

- 11. Separation of Benzenesulfonamide, N-(4-chlorophenyl)-4-methyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 12. tis.wu.ac.th [tis.wu.ac.th]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. rsc.org [rsc.org]

- 15. rsc.org [rsc.org]

An In-Depth Technical Guide to the Mechanism of Action of 4-amino-N-(4-chlorophenyl)benzenesulfonamide

Introduction

4-amino-N-(4-chlorophenyl)benzenesulfonamide is a molecule belonging to the benzenesulfonamide class of compounds.[1] This class is renowned for its diverse biological activities, stemming from the versatile sulfonamide functional group. Historically, sulfonamides were among the first effective antibacterial drugs.[2] More recently, their role as potent enzyme inhibitors has been extensively explored, leading to treatments for a variety of conditions including glaucoma, epilepsy, and cancer.[1][3] This guide provides a comprehensive technical overview of the primary mechanism of action of 4-amino-N-(4-chlorophenyl)benzenesulfonamide, focusing on its role as a carbonic anhydrase inhibitor. We will also explore its potential as an antibacterial agent based on the well-established mechanism of sulfonamides. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound's biochemical interactions.

Primary Mechanism of Action: Carbonic Anhydrase Inhibition

The principal mechanism of action for many benzenesulfonamides, including likely 4-amino-N-(4-chlorophenyl)benzenesulfonamide, is the inhibition of carbonic anhydrases (CAs).[1][4] CAs are a family of metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. This reaction is fundamental to numerous physiological processes, including pH regulation, ion transport, and fluid balance. There are at least 15 known CA isoforms in humans, and their tissue-specific expression and physiological roles make them attractive targets for therapeutic intervention.[1]

Molecular Interaction with Carbonic Anhydrase

The inhibitory activity of benzenesulfonamides is primarily attributed to the binding of the deprotonated sulfonamide group to the zinc ion (Zn²⁺) located at the active site of the carbonic anhydrase enzyme. This interaction mimics the transition state of the natural substrate, effectively blocking the enzyme's catalytic activity. The aryl group of the benzenesulfonamide engages in further interactions with hydrophobic and hydrophilic residues within the active site cavity, which contributes to the binding affinity and isoform selectivity of the inhibitor.[1]

The general binding mode involves the following key interactions:

-

Coordination with the Zinc Ion: The nitrogen atom of the sulfonamide group displaces the zinc-bound hydroxide ion, forming a coordinate bond with the Zn²⁺.

-

Hydrogen Bonding: The oxygen atoms of the sulfonamide group form hydrogen bonds with the backbone amide of a conserved threonine residue (Thr199 in CA II).

-

Van der Waals Interactions: The benzene ring and its substituents interact with hydrophobic and aromatic residues lining the active site cavity.

The "tail" of the sulfonamide, in this case, the N-(4-chlorophenyl) group, plays a crucial role in determining the potency and selectivity for different CA isoforms.[1] Variations in the amino acid composition of the active site across different isoforms allow for the design of isoform-selective inhibitors.

Signaling Pathway: Carbonic Anhydrase Catalysis and Inhibition

Caption: Diagram of carbonic anhydrase catalysis and competitive inhibition.

Potential Mechanism of Action: Dihydropteroate Synthase Inhibition

In addition to carbonic anhydrase inhibition, sulfonamides are classic antibacterial agents that function as competitive inhibitors of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[2] This pathway is absent in humans, who obtain folic acid from their diet, making it an excellent target for selective toxicity against bacteria.

Molecular Mimicry of PABA

The antibacterial activity of sulfonamides stems from their structural similarity to para-aminobenzoic acid (PABA), the natural substrate for DHPS.[2] The 4-aminobenzenesulfonamide core of the molecule mimics PABA, allowing it to bind to the active site of DHPS. However, unlike PABA, the sulfonamide cannot be further processed by the enzyme, leading to the competitive inhibition of folic acid synthesis. Folic acid is a vital precursor for the synthesis of nucleotides (purines and thymidine) and certain amino acids. Its depletion ultimately halts DNA replication and cell division, resulting in a bacteriostatic effect.[2]

Signaling Pathway: Bacterial Folic Acid Synthesis and its Inhibition

Caption: Inhibition of bacterial folic acid synthesis by sulfonamides.

Structure-Activity Relationship

The biological activity of 4-amino-N-(4-chlorophenyl)benzenesulfonamide is intrinsically linked to its chemical structure. Key structural features and their influence on activity are outlined below:

| Structural Feature | Contribution to Activity |

| 4-Amino Group | Essential for antibacterial activity by mimicking PABA.[2] Also influences binding to certain carbonic anhydrase isoforms. |

| Benzenesulfonamide Core | The primary pharmacophore for carbonic anhydrase inhibition.[1] |

| N-(4-chlorophenyl) Group | The "tail" moiety that significantly influences the potency and selectivity for different carbonic anhydrase isoforms. The chlorine atom can engage in specific interactions within the enzyme's active site.[1] |

Pharmacokinetic Considerations

| Pharmacokinetic Parameter | Expected Properties |

| Absorption | Likely to be well-absorbed orally, a common characteristic of small molecule drugs. |

| Distribution | Plasma protein binding is expected to be high, which can influence the free drug concentration and efficacy.[6] |

| Metabolism | Potential for metabolism via N-acetylation of the 4-amino group, a common pathway for sulfonamides.[5] |

| Excretion | Primarily renal excretion, with the rate influenced by factors such as plasma protein binding and renal uptake transporters.[7] |

Experimental Protocols

Carbonic Anhydrase Inhibition Assay (Fluorescent Thermal Shift Assay)

This assay measures the binding of an inhibitor to a carbonic anhydrase isoform by monitoring the change in the protein's thermal stability.

Methodology:

-

Protein and Dye Preparation: A solution of the target carbonic anhydrase isoform (e.g., CA II) is prepared in a suitable buffer. A fluorescent dye that binds to hydrophobic regions of unfolded proteins is added.

-

Compound Addition: The test compound, 4-amino-N-(4-chlorophenyl)benzenesulfonamide, is added to the protein-dye mixture at various concentrations.

-

Thermal Denaturation: The samples are subjected to a gradual temperature increase in a real-time PCR instrument.

-

Fluorescence Monitoring: The fluorescence of the dye is monitored as the temperature increases. As the protein unfolds, the dye binds, and the fluorescence signal increases.

-

Data Analysis: The melting temperature (Tm) of the protein is determined for each compound concentration. An increase in Tm indicates that the compound has bound to and stabilized the protein. The binding affinity can be calculated from the concentration-dependent shift in Tm.[1]

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change that occurs upon binding of a ligand (inhibitor) to a macromolecule (enzyme), providing a complete thermodynamic profile of the interaction.

Methodology:

-

Sample Preparation: The target carbonic anhydrase isoform is placed in the sample cell of the calorimeter, and the inhibitor solution is loaded into the injection syringe. Both are in the same buffer to minimize heat of dilution effects.

-

Titration: A series of small injections of the inhibitor solution are made into the enzyme solution.

-

Heat Measurement: The heat released or absorbed during each injection is measured.

-

Data Analysis: The heat change per injection is plotted against the molar ratio of inhibitor to enzyme. The resulting binding isotherm is fitted to a binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.[4]

Conclusion

4-amino-N-(4-chlorophenyl)benzenesulfonamide is a benzenesulfonamide derivative with a primary mechanism of action centered on the inhibition of carbonic anhydrases. Its structural features also suggest potential antibacterial activity through the inhibition of dihydropteroate synthase. A thorough understanding of its interactions with these enzyme targets, guided by the experimental protocols outlined in this guide, is crucial for its further development as a therapeutic agent. The principles of structure-activity relationships and pharmacokinetic properties discussed herein provide a framework for the rational design of more potent and selective analogs.

References

-

Rutkauskas, K., et al. (2015). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 20(9), 16939-16964. Available at: [Link]

-

PubChem. (n.d.). 4-amino-N-(4-chlorophenyl)-N-methylbenzenesulfonamide. National Center for Biotechnology Information. Available at: [Link]

-

Sonu, et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Environmental Science and Pollution Research, 28(23), 28713-28727. Available at: [Link]

-

Puscas, I., et al. (2003). Carbonic anhydrase inhibitors with strong topical antiglaucoma properties incorporating a 4-(2-aminopyrimidin-4-yl-amino)-benzenesulfonamide scaffold. Journal of Enzyme Inhibition and Medicinal Chemistry, 18(5), 395-403. Available at: [Link]

-

Nishimuta, H., et al. (2007). Differences in the pharmacokinetics of 4-amino-3-chlorophenyl hydrogen sulfate, a metabolite of resatorvid, in rats and dogs. Drug Metabolism and Disposition, 35(10), 1888-1894. Available at: [Link]

-

Al-Amiery, A. A., et al. (2012). Synthesis and Biological Evaluation of New Sulfonamide Derivative. Transworld Scientific Journals, 7(1), 1-6. Available at: [Link]

-

Kazokaite, J., et al. (2010). 4-[N-(substituted 4-pyrimidinyl)amino]benzenesulfonamides as inhibitors of carbonic anhydrase isozymes I, II, VII, and XIII. Bioorganic & Medicinal Chemistry, 18(21), 7413-7421. Available at: [Link]

-

Tumosienė, I., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. International Journal of Molecular Sciences, 22(22), 12496. Available at: [Link]

-

PubChem. (n.d.). 4-amino-N-(4-chlorophenyl)benzenesulfonamide. National Center for Biotechnology Information. Available at: [Link]

-

Appchem. (n.d.). Benzenesulfonamide, 4-amino-N-[(4-chlorophenyl)sulfonyl]-. Available at: [Link]

-

Taha, M., et al. (2017). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. Molecules, 22(10), 1649. Available at: [Link]

-

Ciccone, A., et al. (2020). Preclinical Activity and Pharmacokinetic/Pharmacodynamic Relationship for a Series of Novel Benzenesulfonamide Perforin Inhibitors. Journal of Pharmacology and Experimental Therapeutics, 374(2), 275-286. Available at: [Link]

-

Gireesh, P., et al. (2017). Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. Molecules, 22(10), 1735. Available at: [Link]

-

Cheméo. (n.d.). 4-amino-N-(4-chlorophenyl)benzenesulfonamide. Available at: [Link]

Sources

- 1. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Carbonic anhydrase inhibitors with strong topical antiglaucoma properties incorporating a 4-(2-aminopyrimidin-4-yl-amino)-benzenesulfonamide scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 4-[N-(substituted 4-pyrimidinyl)amino]benzenesulfonamides as inhibitors of carbonic anhydrase isozymes I, II, VII, and XIII - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Preclinical Activity and Pharmacokinetic/Pharmacodynamic Relationship for a Series of Novel Benzenesulfonamide Perforin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Differences in the pharmacokinetics of 4-amino-3-chlorophenyl hydrogen sulfate, a metabolite of resatorvid, in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

biological activity of 4-amino-N-(4-chlorophenyl)benzenesulfonamide

An In-Depth Technical Guide to the Biological Activity of 4-amino-N-(4-chlorophenyl)benzenesulfonamide

Foreword: The Enduring Legacy of the Sulfonamide Scaffold

From the paradigm-shifting discovery of prontosil, the first commercially available antibacterial agent, the benzenesulfonamide moiety has remained a cornerstone of medicinal chemistry.[1] Its remarkable versatility is evident in a vast array of therapeutic agents, including diuretics, antidiabetic drugs, and anticonvulsants. The primary sulfonamide group's ability to act as a zinc-binding group has made it a privileged scaffold for designing enzyme inhibitors, most notably for carbonic anhydrases (CAs), a family of enzymes implicated in numerous pathologies from glaucoma to cancer.[1][2]

This guide focuses on a specific, yet representative, member of this class: 4-amino-N-(4-chlorophenyl)benzenesulfonamide . We will dissect its chemical synthesis, explore its known and potential biological activities based on extensive research into its derivatives, and provide detailed experimental frameworks for its evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of this versatile chemical scaffold.

Compound Profile: 4-amino-N-(4-chlorophenyl)benzenesulfonamide

This secondary sulfonamide serves as a foundational structure for numerous derivatives. Its key features—the 4-amino group, the central benzenesulfonamide core, and the N-linked 4-chlorophenyl "tail"—each play a critical role in defining its physicochemical properties and biological interactions.

-

IUPAC Name: 4-amino-N-(4-chlorophenyl)benzenesulfonamide[3]

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 282.75 g/mol | PubChem[3] |

| XLogP3 | 2.7 | PubChem[3] |

| Hydrogen Bond Donor Count | 2 | PubChem[3] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[3] |

| Rotatable Bond Count | 3 | PubChem[3] |

Chemical Synthesis and Characterization

The synthesis of 4-amino-N-(4-chlorophenyl)benzenesulfonamide is a multi-step process that leverages fundamental reactions in organic chemistry. The general strategy involves the formation of the sulfonamide bond followed by the modification of a functional group on the benzene ring.

Synthetic Workflow

The most common pathway begins with a protected or precursor form of the 4-amino group, typically a nitro group, which is later reduced in the final step. This approach prevents unwanted side reactions with the amino group during the initial sulfonylation step.

Caption: Inhibition of Carbonic Anhydrase by a sulfonamide drug.

Mechanism 2: Induction of Mitochondrial Dysfunction

-

Rationale: Some N-(4-chlorophenyl)-γ-amino acid derivatives have been shown to target mitochondria, the powerhouses of the cell. [7]By disrupting mitochondrial function, these compounds can trigger a cascade of events leading to cell death.

-

Key Events:

-

Induction of mitochondrial injury.

-

Increased production of Reactive Oxygen Species (ROS).

-

Significant reduction in ATP synthesis.

-

Initiation of apoptosis (programmed cell death). [7] Table 2: Anticancer Activity of Selected Benzenesulfonamide Derivatives

-

| Derivative Class | Cancer Cell Line | Reported Activity (IC₅₀) | Reference |

| N-(4-chlorophenyl)-γ-amino acid | A549 (NSCLC) | 38.38 µM | [7] |

| s-Triazine Sulfonamide | MDA-MB-468 (Breast) | 1.48 µM | [2] |

| 1,2,4-Triazine Sulfonamide | HT-29 (Colon) | 1.5 - 3 µM | [8] |

| N-(heterocyclylphenyl)benzenesulfonamide | HCT116 (Colorectal) | 0.12 µM | [9] |

Antimicrobial Activity

The historical basis of sulfonamide pharmacology is rooted in antimicrobial action. While bacterial resistance to older sulfa drugs is widespread, novel sulfonamide derivatives continue to be explored as effective antimicrobial agents.

-

Mechanism of Action: The classic mechanism for antibacterial sulfonamides is the inhibition of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria. By mimicking the natural substrate, p-aminobenzoic acid (PABA), sulfonamides act as competitive inhibitors. Bacteria require folic acid for DNA and RNA synthesis, so blocking its production is bacteriostatic.

-

Observed Activity: Studies on derivatives bearing the 4-[(4-chlorophenyl)sulfonyl]phenyl moiety have demonstrated activity against Gram-positive bacterial strains. [10]Other related structures have shown inhibitory effects on bacteria such as Klebsiella pneumoniae, Staphylococcus aureus, and Escherichia coli. [11]

Methodologies for Biological Evaluation

To validate the therapeutic potential of 4-amino-N-(4-chlorophenyl)benzenesulfonamide or its derivatives, rigorous and standardized biological assays are required.

Protocol: In Vitro Cytotoxicity (MTT Assay)

This assay measures the metabolic activity of cells and is a standard method for assessing the cytotoxic (cell-killing) potential of a compound.

Caption: Workflow for a standard MTT cytotoxicity assay.

Step-by-Step Methodology:

-

Cell Seeding: Plate a suspension of cancer cells (e.g., A549, MDA-MB-468) in a 96-well microtiter plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of 4-amino-N-(4-chlorophenyl)benzenesulfonamide in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only (e.g., DMSO) and untreated controls.

-

Incubation: Return the plate to the incubator for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Step-by-Step Methodology:

-

Compound Preparation: Prepare a 2-fold serial dilution of the test compound in a 96-well plate using a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Inoculum Preparation: Prepare a standardized inoculum of the target bacterium (e.g., S. aureus) equivalent to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Add the bacterial inoculum to each well of the 96-well plate. Include a positive control (broth + bacteria, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which no visible growth (no turbidity) is observed.

Conclusion and Future Directions

4-amino-N-(4-chlorophenyl)benzenesulfonamide represents a valuable chemical scaffold with significant, albeit largely untapped, therapeutic potential. The extensive body of research on its derivatives strongly suggests promising avenues in both oncology and infectious disease.

Key Insights:

-

Anticancer Potential: The primary opportunity lies in designing derivatives that can selectively inhibit tumor-associated carbonic anhydrase isoforms like CA IX. Further exploration of mechanisms involving mitochondrial disruption could yield novel therapeutic strategies. [2][7]* Antimicrobial Development: While classic sulfa drug resistance is a challenge, the scaffold can be modified to create novel agents that may evade existing resistance mechanisms or target different bacterial enzymes.

Future Research:

-

Synthesis of a Focused Library: A library of derivatives should be synthesized, modifying the 4-amino group and exploring different substitutions on the N-phenyl ring to probe structure-activity relationships systematically.

-

Isoform-Selective CA Inhibition: Screen new compounds against a panel of human CA isoforms to identify selective inhibitors of CA IX and XII, which could lead to anticancer drugs with fewer side effects. [1]3. Combination Therapies: Investigate the synergistic effects of potent derivatives with standard chemotherapeutic agents, as has been shown for related compounds. [7]4. ADMET Profiling: Conduct early-stage absorption, distribution, metabolism, excretion, and toxicity (ADMET) studies to ensure that biologically active compounds also possess drug-like properties.

By leveraging the principles of medicinal chemistry and modern biological screening, the 4-amino-N-(4-chlorophenyl)benzenesulfonamide core can serve as a launchpad for the development of next-generation targeted therapies.

References

-

Čapkauskaitė, E., et al. (2013). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 18(11), 13357-13380. Available from: [Link]

-

PubChem (n.d.). 4-amino-N-(4-chlorophenyl)benzenesulfonamide. National Center for Biotechnology Information. Available from: [Link]

-

PubChem (n.d.). 4-amino-N-(4-chlorophenyl)-N-methylbenzenesulfonamide. National Center for Biotechnology Information. Available from: [Link]

-

PrepChem (n.d.). Synthesis of 4-aminobenzenesulfonamide. Available from: [Link]

-

Apostol, T.-V., et al. (2021). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. Molecules, 26(17), 5122. Available from: [Link]

-

Vaickelionienė, R., et al. (2021). A N-(4-chlorophenyl)-γ-amino acid derivative synergizes with cytosine arabinoside to induce the death of Non-Small Cell Lung Cancer cells. Biomedicine & Pharmacotherapy, 143, 112224. Available from: [Link]

-

Vaškevičienė, I., et al. (2023). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. International Journal of Molecular Sciences, 24(13), 10998. Available from: [Link]

- Google Patents (1987). US4698445A - 4-amino benzenesulfonamides.

-

Zain-Alabdeen, A. I., et al. (2022). Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX. Scientific Reports, 12(1), 16766. Available from: [Link]

-

ResearchGate (2024). Design, synthesis and anticancer activity of novel 4-(5-amino-4-cyano-1,3-oxazol-2-yl)benzenesulfonamide derivative. Available from: [Link]

-

Sławiński, J., et al. (2021). The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells. International Journal of Molecular Sciences, 22(19), 10583. Available from: [Link]

-

De Vita, D., et al. (2024). Development of N-(4-(1 H-Imidazol-1-yl)phenyl)-4-chlorobenzenesulfonamide, a Novel Potent Inhibitor of β-Catenin with Enhanced Antitumor Activity and Metabolic Stability. Journal of Medicinal Chemistry. Available from: [Link]

-

Sivasakthivel, P., & Rajasekaran, K. (2019). Synthesis, Characterization and Antimicrobial Activities of N-(4-Chlorophenyl)-4-Oxo-2,6-Diphenylpiperidine-3-Carboxamide. Journal of Drug Delivery and Therapeutics, 9(2-s), 49-52. Available from: [Link]

-

Al-Masoudi, W. A., et al. (2022). Synthesis, Characterization and Antimicrobial Activity of New 4-aminoantipyrine Derivatives Using Ultrasonic Mediation. Baghdad Science Journal, 19(6), 1361. Available from: [Link]

-

ResearchGate (n.d.). SYNTHESIS CHARACTERIZATION AND ANTIMICROBIAL ACTIVITIES STUDIES OF N-{2-(4-CHLOROPHENYL) ACETYL} AMINO ALCOHOLS DERIVED FROM α-AMINO ACIDS. Available from: [Link]

-

Cheméo (n.d.). 4-amino-N-(4-chlorophenyl)benzenesulfonamide. Available from: [Link]

-

Kalinichenko, E., et al. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Molecules, 26(23), 7175. Available from: [Link]

-

Peříková, M., et al. (2021). Study of Biological Activities and ADMET-Related Properties of Novel Chlorinated N-arylcinnamamides. Molecules, 26(16), 4930. Available from: [Link]

Sources

- 1. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-amino-N-(4-chlorophenyl)benzenesulfonamide | C12H11ClN2O2S | CID 788021 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. lab-chemicals.com [lab-chemicals.com]

- 5. Benzenesulfonamide, 4-amino-N-(4-chlorophenyl)- [cymitquimica.com]

- 6. chemeo.com [chemeo.com]

- 7. epubl.ktu.edu [epubl.ktu.edu]

- 8. mdpi.com [mdpi.com]

- 9. Development of N-(4-(1 H-Imidazol-1-yl)phenyl)-4-chlorobenzenesulfonamide, a Novel Potent Inhibitor of β-Catenin with Enhanced Antitumor Activity and Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ijpbs.com [ijpbs.com]

4-amino-N-(4-chlorophenyl)benzenesulfonamide literature review

An In-Depth Technical Guide to 4-amino-N-(4-chlorophenyl)benzenesulfonamide: Synthesis, Properties, and Biological Context

Abstract

This technical guide provides a comprehensive overview of 4-amino-N-(4-chlorophenyl)benzenesulfonamide, a molecule of significant interest within the field of medicinal chemistry. While direct biological data on this specific compound is nascent, its structural architecture, featuring the classic benzenesulfonamide core, positions it as a valuable scaffold and a precursor for pharmacologically active agents. This document delves into its physicochemical properties, outlines a detailed synthetic protocol, and explores its potential biological activities by examining structurally related analogs. The guide is intended for researchers, chemists, and drug development professionals, offering field-proven insights into its synthesis and potential applications, grounded in authoritative references.

Introduction

The benzenesulfonamide moiety is a cornerstone pharmacophore in drug discovery, renowned for its presence in a wide array of therapeutic agents, from antibacterial drugs (sulfa drugs) to diuretics, and inhibitors of enzymes like carbonic anhydrase and cyclooxygenase. Its prevalence stems from its ability to act as a versatile hydrogen bond donor and acceptor, and its capacity to mimic a carboxylate or phosphate group, thereby interacting with various biological targets.

4-amino-N-(4-chlorophenyl)benzenesulfonamide (CAS: 16803-92-2) is a distinct member of this class. It combines the primary aminobenzenesulfonamide group, critical for carbonic anhydrase inhibition, with a 4-chlorophenyl substituent, a common feature in kinase and other enzyme inhibitors that often enhances binding affinity through hydrophobic and halogen-bonding interactions. This guide synthesizes the available chemical data and places the molecule in a broader biological context, highlighting its potential as a research chemical and a foundational building block for novel therapeutics.[1]

Physicochemical Properties and Identification

A precise understanding of a compound's properties is fundamental to its application in research and development. The key identifiers and physicochemical characteristics of 4-amino-N-(4-chlorophenyl)benzenesulfonamide are summarized below.

| Property | Value | Source |

| CAS Number | 16803-92-2 | [2][3] |

| Molecular Formula | C₁₂H₁₁ClN₂O₂S | [2][3][4][5] |

| Molecular Weight | 282.75 g/mol | [2][5] |

| IUPAC Name | 4-amino-N-(4-chlorophenyl)benzenesulfonamide | [2] |

| Synonyms | N-(4-Chlorophenyl)-4-aminobenzenesulfonamide | [4] |

| Appearance | Solid | [4] |

| logP (Computed) | 2.723 | [5] |

| Enthalpy of Fusion | 23.80 ± 0.50 kJ/mol | [5] |

| Boiling Point (Computed) | 745.19 K | [5] |

| Melting Point (Computed) | 467.90 ± 0.20 K | [5] |

Synthesis and Characterization

The synthesis of 4-amino-N-(4-chlorophenyl)benzenesulfonamide is a multi-step process that relies on established sulfonamide chemistry. The primary challenge is the selective reaction at the sulfonamide linkage without interfering with the aromatic amino group, which necessitates the use of a protecting group strategy.

Retrosynthetic Analysis

A logical retrosynthetic approach involves disconnecting the sulfonamide bond. This reveals two key starting materials: a protected 4-aminobenzenesulfonyl chloride and 4-chloroaniline. The protecting group on the amino function (e.g., an acetyl group) is crucial to prevent self-reaction and direct the synthesis.

Caption: Structural comparison of the title compound and its N-methylated COX-1 inhibitor analog.

Role as a Scaffold in Modern Drug Discovery

The title compound serves as an excellent starting point or building block for more complex molecules. For instance, recent research has shown that benzenesulfonamide derivatives can act as potent inhibitors of the Wnt/β-catenin signaling pathway, a critical target in colorectal cancer. [6]A novel inhibitor, N-(4-(1H-Imidazol-1-yl)phenyl)-4-chlorobenzenesulfonamide, demonstrates how the core structure can be elaborated to achieve high potency and metabolic stability. [6]This underscores the value of 4-amino-N-(4-chlorophenyl)benzenesulfonamide in fragment-based drug design and lead optimization campaigns.

Structure-Activity Relationship (SAR) Insights

Based on the analysis of its analogs, key points on the molecule can be identified for modification to tune its biological activity.

Caption: Key modification points for SAR studies.

Conclusion and Future Directions

4-amino-N-(4-chlorophenyl)benzenesulfonamide is a chemically tractable molecule with significant, albeit largely unexplored, therapeutic potential. Its synthesis is straightforward, and its structure contains key pharmacophoric elements that suggest activity against important enzyme classes like carbonic anhydrases and cyclooxygenases.

Future research should focus on:

-

Systematic Biological Screening: The compound should be profiled against panels of human carbonic anhydrase isoforms and COX-1/COX-2 enzymes to definitively establish its primary biological targets and selectivity.

-

Derivative Synthesis: A library of analogs should be synthesized based on the SAR insights, modifying the amino and chlorophenyl groups to optimize potency and selectivity for a chosen target.

-

Structural Biology: Co-crystallization studies of the compound or its optimized derivatives with their target enzymes would provide invaluable insight into the specific molecular interactions driving its activity.

As a readily accessible chemical scaffold, 4-amino-N-(4-chlorophenyl)benzenesulfonamide remains a valuable tool for chemists and pharmacologists aiming to develop next-generation enzyme inhibitors.

References

-

4-amino-N-(4-chlorophenyl)benzenesulfonamide | C12H11ClN2O2S | CID 788021. PubChem, National Center for Biotechnology Information. [Link]

-

4-amino-N-(4-chlorophenyl)benzenesulfonamide.pdf. Cheméo. [Link]

-

4-amino-N-(4-chlorophenyl)-N-methylbenzenesulfonamide | C13H13ClN2O2S. PubChem, National Center for Biotechnology Information. [Link]

-

Rutkauskas, K., Zubrienė, A., et al. (2015). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules. [Link]

-

4-amino-N-(3-chlorophenyl)benzene-1-sulfonamide | C12H11ClN2O2S | CID 2357660. PubChem, National Center for Biotechnology Information. [Link]

-

Synthesis of 4-aminobenzenesulfonamide. PrepChem.com. [Link]

- Lumley, P., et al. (1987). 4-amino benzenesulfonamides.

-

4-Amino-N-(4-chlorophenyl)benzenesulfonamide | 16803-92-2. Appchem. [Link]

-

Maccari, G., et al. (2024). Development of N-(4-(1 H-Imidazol-1-yl)phenyl)-4-chlorobenzenesulfonamide, a Novel Potent Inhibitor of β-Catenin with Enhanced Antitumor Activity and Metabolic Stability. Journal of Medicinal Chemistry. [Link]

-

Benzenesulfonamide, 4-amino-N-[(4-chlorophenyl)sulfonyl]- | 104095-23-0. Appchem. [Link]

-

4-amino-N-(4-chlorophenyl)benzene-1-sulfonamide. Chemspace. [Link]

Sources

- 1. labshake.com [labshake.com]

- 2. 4-amino-N-(4-chlorophenyl)benzenesulfonamide | C12H11ClN2O2S | CID 788021 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. appchemical.com [appchemical.com]

- 4. Benzenesulfonamide, 4-amino-N-(4-chlorophenyl)- [cymitquimica.com]

- 5. chemeo.com [chemeo.com]

- 6. Development of N-(4-(1 H-Imidazol-1-yl)phenyl)-4-chlorobenzenesulfonamide, a Novel Potent Inhibitor of β-Catenin with Enhanced Antitumor Activity and Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-amino-N-(4-chlorophenyl)benzenesulfonamide: From Historical Context to Modern Applications

Introduction: A Molecule in the Legacy of Sulfa Drugs

4-amino-N-(4-chlorophenyl)benzenesulfonamide belongs to the illustrious class of sulfonamides, compounds that heralded the dawn of the antibiotic age. The discovery of Prontosil in the 1930s by Gerhard Domagk, a breakthrough that earned him the 1939 Nobel Prize in Medicine, revealed that the in vivo cleavage of an azo dye produced the active antibacterial agent, sulfanilamide (4-aminobenzenesulfonamide). This seminal discovery unlocked a new paradigm in chemotherapy, demonstrating that synthetic molecules could effectively combat systemic bacterial infections. The subsequent decades saw an explosion in the synthesis of thousands of sulfanilamide derivatives, in an effort to enhance potency, broaden the spectrum of activity, and improve pharmacokinetic properties. 4-amino-N-(4-chlorophenyl)benzenesulfonamide is a direct descendant of this chemical lineage, representing a modification of the core sulfanilamide structure by the incorporation of a 4-chlorophenyl group at the sulfonamide nitrogen. While its initial development was likely rooted in the quest for superior antibacterial agents, its modern significance has pivoted towards a different, yet equally critical, therapeutic target: carbonic anhydrase. This guide provides a comprehensive technical overview of 4-amino-N-(4-chlorophenyl)benzenesulfonamide, from its synthesis and structural elucidation to its contemporary applications as a modulator of key physiological and pathological processes.

Physicochemical Properties

A summary of the key physicochemical properties of 4-amino-N-(4-chlorophenyl)benzenesulfonamide is presented in the table below. These properties are crucial for its handling, formulation, and understanding its behavior in biological systems.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₁ClN₂O₂S | |

| Molecular Weight | 282.75 g/mol | |

| CAS Number | 16803-92-2 | |

| Appearance | Solid | |

| Melting Point | Not explicitly reported, but related compounds have melting points in the range of 100-200°C. | Inferred from related structures |

| pKa | Data available in IUPAC Digitized pKa Dataset |

Synthesis of 4-amino-N-(4-chlorophenyl)benzenesulfonamide: A Step-by-Step Protocol

The synthesis of 4-amino-N-(4-chlorophenyl)benzenesulfonamide is a multi-step process that is emblematic of the classical methods used to prepare sulfonamide drugs. The following protocol is a representative synthesis based on established chemical principles.

Overall Synthetic Scheme

Caption: Mechanism of action of 4-amino-N-(4-chlorophenyl)benzenesulfonamide as a carbonic anhydrase inhibitor.

Applications and Future Directions

The primary application of 4-amino-N-(4-chlorophenyl)benzenesulfonamide and its derivatives in modern research is as a scaffold for the development of selective carbonic anhydrase inhibitors. Given the role of CA IX and CA XII in cancer, there is significant interest in developing sulfonamide-based drugs for oncology. By inhibiting these enzymes, it is hypothesized that the intracellular pH of cancer cells can be lowered, leading to apoptosis and a reduction in tumor growth and metastasis.

Furthermore, the study of such inhibitors provides valuable tools for dissecting the physiological and pathological roles of different carbonic anhydrase isoforms. The development of isoform-selective inhibitors is a key area of research, as this would minimize off-target effects and improve the therapeutic index of potential drugs.

Future research will likely focus on:

-

Structure-Activity Relationship (SAR) studies: To design more potent and selective inhibitors of CA IX and CA XII.

-

Preclinical and clinical evaluation: To assess the efficacy of these compounds as anticancer agents, both as monotherapies and in combination with other cancer treatments.

-

Exploration of other therapeutic areas: As carbonic anhydrases are involved in a wide range of physiological processes, inhibitors based on the 4-amino-N-(4-chlorophenyl)benzenesulfonamide scaffold may find applications in other diseases, such as glaucoma, epilepsy, and altitude sickness.

Conclusion

4-amino-N-(4-chlorophenyl)benzenesulfonamide is a molecule with a rich historical legacy rooted in the golden age of antibiotic discovery. While its initial promise as an antibacterial agent has been superseded by more potent drugs, its fundamental chemical structure has found new life in the pursuit of targeted therapies for cancer and other diseases. Its role as a carbonic anhydrase inhibitor highlights the remarkable versatility of the sulfonamide scaffold and underscores the enduring importance of chemical synthesis in addressing contemporary medical challenges. This guide has provided a comprehensive overview of this compound, from its synthesis and characterization to its mechanism of action and future potential, serving as a valuable resource for researchers and scientists in the field of drug development.

References

-

PubChem Compound Summary for CID 788021, 4-amino-N-(4-chlorophenyl)benzenesulfonamide. National Center for Biotechnology Information. [Link]

A Researcher's Guide to the Design, Synthesis, and Evaluation of 4-amino-N-(4-chlorophenyl)benzenesulfonamide Structural Analogs

Abstract

The benzenesulfonamide scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of therapeutic agents.[1][2] This guide focuses on the specific moiety, 4-amino-N-(4-chlorophenyl)benzenesulfonamide, as a foundational template for analog development. We will provide an in-depth exploration of the strategic design principles, synthetic methodologies, structure-activity relationship (SAR) analysis, and key biological applications of its structural analogs. This document is intended for researchers, medicinal chemists, and drug development professionals, offering a blend of theoretical rationale and practical, field-proven protocols to guide the discovery of novel therapeutic candidates.

The Core Moiety: Deconstructing 4-amino-N-(4-chlorophenyl)benzenesulfonamide

The parent compound, 4-amino-N-(4-chlorophenyl)benzenesulfonamide, serves as our starting point.[3] Its structure is characterized by three key regions that are amenable to chemical modification to generate structural diversity and modulate biological activity. Understanding these regions is fundamental to rational drug design.

-

Region A (The Anilino Moiety): The 4-aminopheny group is a critical component. The primary amine (-NH2) is essential for the classical antibacterial mechanism of action, where it acts as a structural mimic of para-aminobenzoic acid (PABA), a vital precursor in the bacterial folic acid synthesis pathway.[4][5]

-

Region B (The Sulfonamide Linker): The -SO2NH- group is the quintessential feature of all sulfonamides. It acts as a key hydrogen bond donor and acceptor and is crucial for interacting with biological targets, most notably the zinc ion in metalloenzymes like carbonic anhydrase.[6][7]

-

Region C (The N-aryl Substituent): The N-(4-chlorophenyl) group significantly influences the compound's physicochemical properties, such as lipophilicity and electronic character. Modifications in this region, often termed the "tail" approach, are a primary strategy for tuning potency and achieving isoform selectivity against specific targets.[8]

Caption: Key modifiable regions of the core scaffold.

Strategic Design and Synthesis of Analogs

The synthesis of benzenesulfonamide analogs is a well-established process in medicinal chemistry, typically involving the coupling of a sulfonyl chloride with an appropriate amine.[9] This robust methodology allows for the systematic exploration of chemical space.

Rationale for Analog Design

The primary goal of analog synthesis is to systematically probe the structure-activity relationship (SAR). The choice of substituents is not random but is guided by established medicinal chemistry principles:

-

Electronic Effects: Introducing electron-donating groups (e.g., -OCH3, -CH3) or electron-withdrawing groups (e.g., -NO2, -CF3) onto the N-aryl ring (Region C) can modulate the acidity of the sulfonamide N-H proton, which can directly impact binding affinity to targets like carbonic anhydrase.[10]

-

Steric Effects: Varying the size and position (ortho, meta, para) of substituents explores the steric tolerance of the target's binding pocket. Bulky groups may enhance selectivity by preventing binding to isoforms with smaller active sites.

-

Lipophilicity: Altering the lipophilicity (logP) by adding hydrophobic or hydrophilic moieties affects solubility, cell permeability, and pharmacokinetic properties.

-

Bioisosteric Replacement: Replacing the phenyl ring in Region C with heterocycles (e.g., pyridine, thiadiazole, pyrazole) can introduce new hydrogen bonding opportunities, improve metabolic stability, and alter solubility.[11]

General Synthetic Workflow

The most common and reliable route begins with the protection of the aniline nitrogen, followed by chlorosulfonation, coupling with the desired amine, and final deprotection.

Caption: A robust workflow for analog synthesis.

Key Biological Targets and Therapeutic Applications

Sulfonamides are a versatile class of compounds with a wide range of biological activities, stemming from their ability to target multiple key enzymes and pathways.[2][4]

Carbonic Anhydrase Inhibition